molecular formula C12H18N2O4 B12528184 N-(4,4-Dimethoxybutyl)-4-nitroaniline CAS No. 663942-55-0

N-(4,4-Dimethoxybutyl)-4-nitroaniline

Cat. No.: B12528184
CAS No.: 663942-55-0
M. Wt: 254.28 g/mol
InChI Key: CBEZUKOTTZLJNF-UHFFFAOYSA-N
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Description

N-(4,4-Dimethoxybutyl)-4-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and a 4,4-dimethoxybutyl group attached to the nitrogen atom of the aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-Dimethoxybutyl)-4-nitroaniline typically involves the reaction of 4-nitroaniline with 4,4-dimethoxybutyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-Dimethoxybutyl)-4-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides (Cl-, Br-) and alkoxides (RO-).

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of N-(4,4-Dimethoxybutyl)-4-phenylenediamine.

    Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4,4-Dimethoxybutyl)-4-nitroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4,4-Dimethoxybutyl)-4-nitroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,4-Dimethoxybutyl)-4-nitroaniline is unique due to the presence of both the nitro group and the 4,4-dimethoxybutyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

663942-55-0

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

N-(4,4-dimethoxybutyl)-4-nitroaniline

InChI

InChI=1S/C12H18N2O4/c1-17-12(18-2)4-3-9-13-10-5-7-11(8-6-10)14(15)16/h5-8,12-13H,3-4,9H2,1-2H3

InChI Key

CBEZUKOTTZLJNF-UHFFFAOYSA-N

Canonical SMILES

COC(CCCNC1=CC=C(C=C1)[N+](=O)[O-])OC

Origin of Product

United States

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